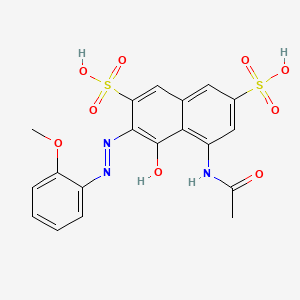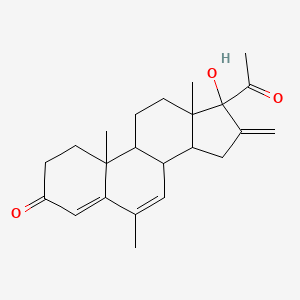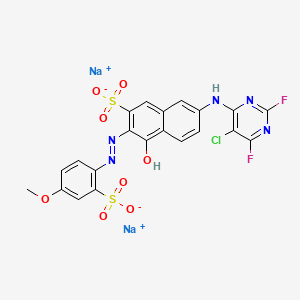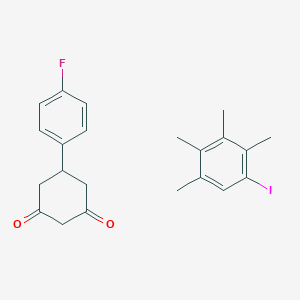
5-(4-Fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)cyclohexane-1,3-dione: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds. The former is a cyclohexane-1,3-dione derivative with a fluorophenyl group, while the latter is an iodinated aromatic compound with four methyl groups. These compounds are of interest in various fields of chemistry due to their unique structural features and reactivity.
Vorbereitungsmethoden
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with cyclohexane-1,3-dione under acidic conditions to form the desired product . Industrial production methods may involve similar reactions but optimized for large-scale synthesis, ensuring high yield and purity.
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent over-iodination and ensure selective mono-iodination.
Analyse Chemischer Reaktionen
5-(4-Fluorophenyl)cyclohexane-1,3-dione: undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in:
Nucleophilic substitution: The iodine can be replaced by nucleophiles such as hydroxide or amine groups.
Coupling reactions: It can undergo coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)cyclohexane-1,3-dione: is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
1-iodo-2,3,4,5-tetramethylbenzene: is utilized in:
Organic synthesis: As a precursor for the synthesis of more complex aromatic compounds.
Material science: In the development of novel materials with unique electronic properties.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Wirkmechanismus
The mechanism of action for 5-(4-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity towards specific targets, influencing biological activity.
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to undergo substitution reactions, forming new compounds with potential biological or material applications. The iodine atom plays a crucial role in these reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
5-(4-Fluorophenyl)cyclohexane-1,3-dione: can be compared with other cyclohexane-1,3-dione derivatives, such as:
- 5-(4-Chlorophenyl)cyclohexane-1,3-dione
- 5-(4-Methylphenyl)cyclohexane-1,3-dione
These compounds share similar structural features but differ in their substituents, affecting their reactivity and applications.
1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as:
- 1-iodo-2,3,5,6-tetramethylbenzene
- 1-iodo-2,4,5-trimethylbenzene
These compounds have similar iodine substitution patterns but differ in the number and position of methyl groups, influencing their chemical behavior and applications.
Eigenschaften
Molekularformel |
C22H24FIO2 |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)cyclohexane-1,3-dione;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H11FO2.C10H13I/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9;1-6-5-10(11)9(4)8(3)7(6)2/h1-4,9H,5-7H2;5H,1-4H3 |
InChI-Schlüssel |
QBYQRXCXGJGODR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1C(CC(=O)CC1=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
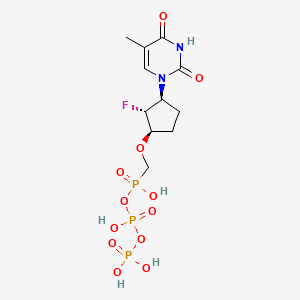
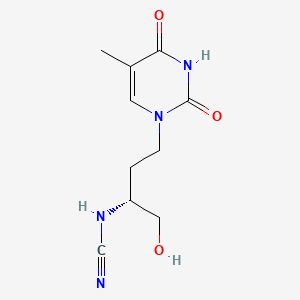
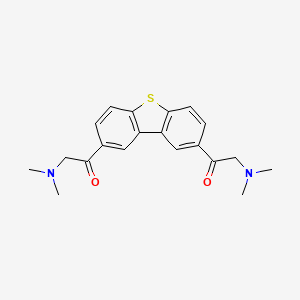

![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)



